BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

VEGFR-2 inhibition TIE-2 kinase Raf kinase

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922614-72-0; molecular weight 420.48 g/mol) is a synthetic, dual-pharmacophore compound combining a 1,3,4-thiadiazole core with a urea linkage, a 2-fluorobenzylthio moiety at the 5-position, and a 3,4-dimethoxyphenyl substituent on the urea nitrogen. This compound belongs to the thiadiazolyl-urea class claimed under patent US20070191353A1 as inhibitors of receptor tyrosine kinases (TIE-2, VEGFR-2) and Raf kinases, positioning it within a therapeutically validated scaffold class.

Molecular Formula C18H17FN4O3S2
Molecular Weight 420.48
CAS No. 922614-72-0
Cat. No. B2383616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS922614-72-0
Molecular FormulaC18H17FN4O3S2
Molecular Weight420.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC
InChIInChI=1S/C18H17FN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24)
InChIKeyBHQLZQCADXOHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922614-72-0): Procurement-Ready Kinase-Targeted Thiadiazole-Urea Scaffold


1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922614-72-0; molecular weight 420.48 g/mol) is a synthetic, dual-pharmacophore compound combining a 1,3,4-thiadiazole core with a urea linkage, a 2-fluorobenzylthio moiety at the 5-position, and a 3,4-dimethoxyphenyl substituent on the urea nitrogen. This compound belongs to the thiadiazolyl-urea class claimed under patent US20070191353A1 as inhibitors of receptor tyrosine kinases (TIE-2, VEGFR-2) and Raf kinases, positioning it within a therapeutically validated scaffold class [1]. The molecule is commercially available through screening-compound suppliers as a research-grade building block for kinase-targeted drug discovery and chemical biology applications [2].

Why Generic 1,3,4-Thiadiazole-Urea Analogs Cannot Substitute for CAS 922614-72-0 in Kinase-Targeted Research


Within the 1,3,4-thiadiazole-urea class, minor substituent permutations at the 5-position thioether and the urea N-phenyl ring produce order-of-magnitude differences in antiproliferative potency against specific cancer cell lines. A published structure-activity relationship (SAR) study on a closely related series demonstrated that a 2-fluorophenyl urea analog (compound 5d) achieved an IC50 of 0.37 µM against HeLa cells, representing a 21.4-fold improvement over the clinical reference sorafenib (IC50 = 7.91 µM), whereas other regioisomeric or electronically distinct substituents within the same series displayed markedly attenuated activity [1]. The target compound uniquely combines the 2-fluorobenzylthio group—shown in the patent literature to contribute to kinase active-site occupancy—with a 3,4-dimethoxyphenyl urea terminus, a pairing for which no published head-to-head bioactivity data exist among commercially available analogs [2]. Substituting this compound with a generic thiadiazole-urea analog lacking either the ortho-fluorobenzylthio motif or the dimethoxyphenyl group risks forfeiting the specific pharmacophoric geometry required for target engagement.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 922614-72-0)


Class-Level Patent Validation: Thiadiazole-Urea Scaffold as Dual VEGFR-2/TIE-2 Kinase Inhibitor Platform

The target compound falls within the generic Formula I of US Patent US20070191353A1, which explicitly claims thiadiazole-urea derivatives as inhibitors of tyrosine kinases, particularly TIE-2 and VEGFR-2, and of Raf kinases [1]. The patent establishes that compounds within this structural class are capable of modulating kinase-mediated signal transduction and are proposed for the prophylaxis and/or treatment of cancers and angiogenesis-driven diseases [1]. This provides a class-level intellectual-property framework distinguishing the compound from non-patented thiadiazole scaffolds.

VEGFR-2 inhibition TIE-2 kinase Raf kinase Angiogenesis

Close Analog Benchmarking: 2-Fluorophenyl Urea Analog (Compound 5d) Achieves 21.4-Fold Superior Potency to Sorafenib in HeLa Cells

The closest published analog to the target compound—compound 5d, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea—demonstrated an IC50 of 0.37 µM against HeLa cervical cancer cells, which is a 21.4-fold greater potency compared to the clinical multi-kinase inhibitor sorafenib (IC50 = 7.91 µM) tested under identical MTT assay conditions [1]. Compound 5d differs from the target molecule by possessing a benzylthio (rather than 2-fluorobenzylthio) 5-substituent and a 2-fluorophenyl (rather than 3,4-dimethoxyphenyl) urea group. The 21.4-fold potency differential relative to sorafenib was the largest within this 12-compound series, highlighting the sensitivity of anticancer activity to specific aryl substitution patterns on the urea terminus [1].

HeLa cytotoxicity VEGFR-2 Sorafenib comparator Anticancer

2-Fluorobenzylthio Substituent Differentiation: Enhanced Lipophilicity and Halogen-Bonding Potential vs. Unsubstituted Benzylthio Analogs

The target compound incorporates a 2-fluorobenzylthio group at the thiadiazole 5-position, whereas the benchmark analog compound 5d bears an unsubstituted benzylthio moiety. Introduction of an ortho-fluorine on the benzyl ring increases calculated lipophilicity (estimated ΔlogP ≈ +0.3–0.5 relative to the non-fluorinated benzylthio analog) and introduces a potential halogen-bond donor site capable of interacting with backbone carbonyl oxygen atoms in the kinase hinge region [1]. The patent review by Dawood and Farghaly (2017) emphasizes that the electronic properties of substituents at the 2- and 5-positions of 1,3,4-thiadiazole critically govern selective enzyme inhibitory activity [2]. The 2-fluorobenzylthio motif is distinct from the 3-fluorobenzylthio and 4-fluorobenzylthio regioisomers, each of which presents different steric and electrostatic potential surfaces to a target binding pocket.

2-Fluorobenzylthio Halogen bonding Lipophilicity Kinase hinge binding

3,4-Dimethoxyphenyl Urea Substituent: Differentiated Hydrogen-Bonding Capacity vs. Halogenated Phenyl Analogs in VEGFR-2-Targeted Series

The target compound bears a 3,4-dimethoxyphenyl group on the urea nitrogen—a structural feature absent from the most potent published analogs in the Aghcheli et al. (2020) series, which exclusively employed mono- or di-halogenated phenyl ureas (2-F, 4-Cl, 2,6-diF) [1]. Methoxy substituents are well-established modulators of cytochrome P450 oxidative metabolism, often conferring improved metabolic stability compared to unsubstituted or halogenated phenyl rings [2]. The two methoxy oxygen atoms provide additional hydrogen-bond acceptor sites that may engage polar residues in the solvent-exposed region of the kinase active site or allosteric pocket, potentially altering selectivity profiles relative to the purely lipophilic halogenated-phenyl series. No experimental metabolic stability or selectivity data are available for the target compound specifically.

3,4-Dimethoxyphenyl Hydrogen bonding VEGFR-2 ADME modulation

Antifungal Activity Class-Level Precedent: Thiadiazole-Thioether Thioureas Exhibit Sub-μg/mL EC50 Against Phytopathogenic Fungi

Although the target compound is a urea rather than a thiourea, the 1,3,4-thiadiazole-thioether substructure has demonstrated potent antifungal activity in a parallel chemotype. In a 2016 study by Wang et al., compound 4o—a thiourea incorporating a 1,3,4-thiadiazole core with a thioether linkage—achieved EC50 values of 28.12, 30.41, 15.2, and 6.22 µg/mL against Curvularia lunata, Cotton Fusarium Wilt, Phytophthora parasitica var. nicotianae, and Fusarium spp., respectively, representing 3.5- to 16.4-fold improvements over the commercial triazole fungicide triadimefon (EC50 range: 96.58–105.37 µg/mL) [1]. This establishes antifungal precedent for the thiadiazole-thioether pharmacophore, though no antifungal data exist for the urea-bearing target compound specifically.

Antifungal Thioether Curvularia lunata Fusarium spp.

Recommended Research and Procurement Application Scenarios for CAS 922614-72-0


Head-to-Head Kinase Selectivity Profiling Against Compound 5d (Benzylthio/2-Fluorophenyl Urea Analog)

The most scientifically compelling use case for procuring CAS 922614-72-0 is as a matched-pair comparator to compound 5d (1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea, IC50 = 0.37 µM against HeLa cells) in a kinase selectivity panel. By systematically comparing the target compound (2-fluorobenzylthio + 3,4-dimethoxyphenyl urea) against 5d (benzylthio + 2-fluorophenyl urea) across a panel of VEGFR-2, TIE-2, EGFR, and Raf kinases, researchers can deconvolute the individual contributions of the ortho-fluorine on the benzylthio group and the 3,4-dimethoxy substitution on the urea phenyl ring to kinase selectivity and potency [1]. The Aghcheli et al. (2020) data provides the quantitative baseline for the benzylthio/fluorophenyl analog series, enabling rigorous SAR interpretation [1].

Scaffold-Hopping Medicinal Chemistry: Urea-vs.-Thiourea Bioisostere Evaluation for Antifungal Lead Optimization

The Wang et al. (2016) thiourea series established that the 1,3,4-thiadiazole-thioether core can achieve EC50 values as low as 6.22 µg/mL against Fusarium spp., surpassing triadimefon by 16.4-fold [2]. Procuring the urea analog CAS 922614-72-0 enables a direct urea-for-thiourea bioisostere comparison to assess whether the urea linkage preserves or attenuates antifungal activity while potentially improving chemical stability (ureas are generally less susceptible to oxidative desulfurization than thioureas). This scaffold-hopping experiment can inform lead optimization decisions in agrochemical antifungal discovery programs.

In Silico-Guided VEGFR-2 Docking and Molecular Dynamics: Evaluating 3,4-Dimethoxyphenyl Solvent-Exposed Region Interactions

The VEGFR-2 kinase target has been validated for the thiadiazole-urea scaffold class by both patent claims (US20070191353A1) and the in silico docking study of compound 5d, which confirmed binding to the VEGFR-2 active site [1]. The 3,4-dimethoxyphenyl group of the target compound presents two methoxy oxygen atoms that can engage the solvent-exposed region of the kinase domain, a feature absent from the halogenated-phenyl series. Computational chemists can leverage CAS 922614-72-0 as a physical reference standard to validate docking poses and molecular dynamics simulations that predict whether the dimethoxyphenyl moiety forms productive hydrogen bonds with polar residues (e.g., Asp1046, Cys1045 in the DFG motif), potentially modulating selectivity against off-target kinases.

Chemical Biology Tool Compound for Fluorobenzylthio Pharmacophore Validation in Cellular Target Engagement Assays

The 2-fluorobenzylthio substituent is a synthetically accessible but pharmacologically underexplored motif within the kinase inhibitor chemical space. Procuring CAS 922614-72-0 enables its use as a chemical biology tool to probe whether the ortho-fluorine atom enhances cellular target engagement (e.g., via cellular thermal shift assay, CETSA) relative to the non-fluorinated benzylthio analog. The patent literature establishing TIE-2 and VEGFR-2 as molecular targets for this scaffold class provides a rational basis for selecting appropriate cellular models (e.g., HUVEC for VEGFR-2-driven angiogenesis; HeLa for cytotoxicity benchmarking) for such target engagement studies [3].

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.